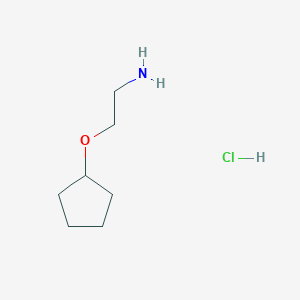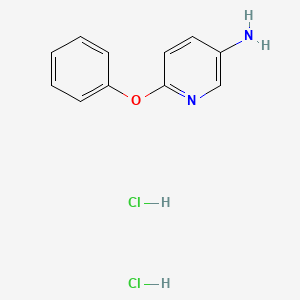
3-(2-Methylphenyl)Piperidine Hydrochloride
Übersicht
Beschreibung
“3-(2-Methylphenyl)Piperidine Hydrochloride” is a chemical compound with the empirical formula C12H18ClN and a molecular weight of 211.73 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound is Cl.Cc1ccccc1C2CCCNC2 . This indicates that the compound contains a chlorine atom, a methyl group, a phenyl group, and a piperidine ring.
Physical And Chemical Properties Analysis
“3-(2-Methylphenyl)Piperidine Hydrochloride” is a solid substance . Its molecular weight is 211.73 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Chemistry
Selective Serotonin Reuptake Inhibitor : A derivative, Paroxetine hydrochloride, is a phenylpiperidine derivative and a selective serotonin reuptake inhibitor indicated for the treatment of depression and various anxiety disorders (Germann, Ma, Han, & Tikhomirova, 2013).
Synthesis of Analgesics : A study involved the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives, exploring their applications as analgesics and local anaesthetics (Rameshkumar et al., 2003).
Development of Opioid Antagonists : Research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of a peripherally selective opioid antagonist suitable for treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Anti-Acetylcholinesterase Activity : 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, important in treating conditions like dementia (Sugimoto et al., 1990).
Materials Science
Fluorescent Probes : Hydrazide-based fluorescent probes derived from piperidine were synthesized for detecting Cu2+ and Hg2+ in aqueous solutions, highlighting their use in chemical sensing technologies (Wang et al., 2014).
Local Anesthetic Synthesis : Research on Ropivacaine hydrochloride monohydrate, a local anesthetic agent, involves the preparation of a labeled version of the compound for preclinical and clinical investigation (Sahlberg, 1987).
Biochemistry
Bioactive Conformation Studies : Investigations into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, widely studied as opioid receptor antagonists, provided insights into molecular determinants for mu receptor recognition (Le Bourdonnec et al., 2006).
Tautomerism of Aza Cycles : A study focusing on the tautomeric structure of a piperidine-annelated pyrazolone derivative contributed to understanding the molecular structure and behavior of such compounds (Buzykin et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Piperidines, including “3-(2-Methylphenyl)Piperidine Hydrochloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYXIANQPHIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)Piperidine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)


![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)
![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/structure/B1419401.png)






